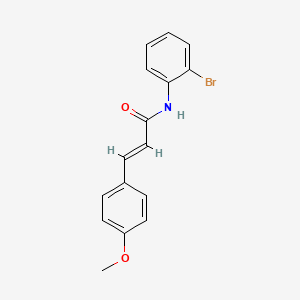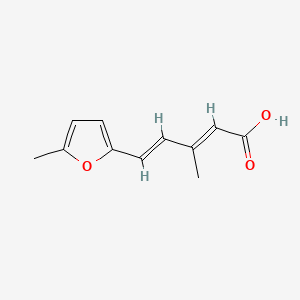
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as 2-Br-4-MeO-Ph-AA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to possess a range of interesting properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that the compound interacts with specific amino acid residues in proteins, leading to the formation of covalent bonds. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for protein-protein interactions.
Biochemical and Physiological Effects:
This compound has not been found to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that this compound has not been extensively studied in animal models, and further research is needed to fully understand its potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is its high selectivity for specific amino acid residues in proteins. This makes it a valuable tool for researchers studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize and has a high yield.
However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the compound may not be suitable for use in certain types of cells or tissues, and further research is needed to fully understand its limitations.
Direcciones Futuras
There are several potential future directions for research involving N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. One area of study could involve the development of new fluorescent probes based on this compound. Researchers could also investigate the use of this compound in other types of biological assays, such as enzyme activity assays or protein folding studies.
Another potential direction for research could involve the development of new synthesis methods for this compound. Researchers could investigate alternative starting materials or reaction conditions to improve the efficiency of the synthesis process.
Overall, this compound is a promising compound that has the potential to be a valuable tool for researchers studying protein-protein interactions. Further research is needed to fully understand its properties and limitations, but the compound holds great promise for future scientific research.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been optimized by several researchers and is now a well-established procedure.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has been used in a variety of scientific research applications. One of the most promising areas of study involves its use as a fluorescent probe for the detection of protein-protein interactions. This compound has been found to bind to proteins in a specific manner, allowing researchers to visualize and quantify protein interactions in live cells.
Propiedades
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNMFOJMRZOAT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
